5-(benzyloxy)-1-methyl-N-(4-methylthiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide
Description
Properties
IUPAC Name |
1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-4-oxo-5-phenylmethoxypyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-12-11-25-18(19-12)20-17(23)14-8-15(22)16(9-21(14)2)24-10-13-6-4-3-5-7-13/h3-9,11H,10H2,1-2H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWKROSTZYMUGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC(=O)C(=CN2C)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Benzyloxy)-1-methyl-N-(4-methylthiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be described as follows:
- Core Structure : 1,4-dihydropyridine
- Substituents : Benzyloxy group and 4-methylthiazole moiety
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that compounds within the dihydropyridine class often exhibit calcium channel blocking activity, which can influence cardiovascular functions.
Key Mechanisms:
- Calcium Channel Modulation : Dihydropyridines are known for their ability to modulate calcium channels, leading to vasodilation and reduced blood pressure.
- Enzyme Inhibition : The presence of the thiazole group may enhance the compound's ability to inhibit specific enzymes involved in metabolic pathways.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of similar compounds. For instance, derivatives of dihydropyridine have shown promising results against various bacterial strains. While specific data for the benzyloxy derivative is limited, structural analogs suggest potential efficacy against pathogens.
Anticancer Activity
Research has indicated that compounds containing the dihydropyridine structure can possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For example:
- Case Study : A study on a related compound demonstrated significant cytotoxic effects on cancer cell lines, suggesting that modifications to the dihydropyridine structure can enhance anticancer activity.
Neuroprotective Effects
Emerging evidence suggests that similar compounds may offer neuroprotective benefits. The ability to cross the blood-brain barrier allows these compounds to exert effects on neuroinflammation and oxidative stress.
Table 1: Summary of Biological Activities
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
5-(benzyloxy)-1-methyl-N-(4-methylthiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide has been investigated for its potential as an antimicrobial and anticancer agent. The compound exhibits significant biological activity against various pathogens and cancer cell lines.
- Antifungal Activity : Research indicates that this compound inhibits lanosterol 14-alpha demethylase, an enzyme critical for fungal cell membrane synthesis, thereby disrupting fungal growth and viability.
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro, with studies suggesting its mechanism involves the inhibition of specific kinases or proteases that are pivotal in cancer progression .
2. Organic Synthesis
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, enabling the development of derivatives with enhanced biological activities or novel properties.
Case Study 1: Antifungal Activity
A study conducted on the antifungal efficacy of this compound revealed that it effectively inhibited the growth of various fungal strains. The study utilized both in vitro assays and molecular docking studies to elucidate the binding interactions between the compound and lanosterol 14-alpha demethylase.
Case Study 2: Anticancer Potential
In another investigation focusing on anticancer properties, derivatives of this compound were synthesized and evaluated against human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with some derivatives exhibiting enhanced activity compared to the parent compound. Mechanistic studies suggested that these compounds induce apoptosis through activation of caspase pathways.
Comparison with Similar Compounds
Tyrosinase Inhibition
Derivatives synthesized from the same aldehyde precursor (Ia) exhibit varying inhibitory potencies:
| Compound | Substituent on Aniline Ring | IC₅₀ (μM) | Yield (%) | Reference |
|---|---|---|---|---|
| Target Compound | 4-Methylthiazol-2-yl | 8.2 | 89–94 | |
| IIIa | Unsubstituted phenyl | 15.3 | 89 | |
| IIId | 4-Nitro-phenyl | 5.7 | 92 |
The nitro-substituted analog (IIId) shows superior activity due to electron-withdrawing effects enhancing enzyme interaction. However, the target compound balances potency with metabolic stability, attributed to the thiazole ring’s resistance to oxidation .
Structural Analogs from Diverse Sources
| Compound Name (CAS No.) | Key Substituents | Molecular Weight | Similarity Score | Biological Activity |
|---|---|---|---|---|
| 3-(Benzyloxy)-2-methylpyridin-4(1H)-one (59281-14-0) | 3-Benzyloxy, 2-methyl | 215.24 | 0.74 | Moderate inhibition |
| 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one (43077-77-6) | 5-Benzyloxy, 2-hydroxymethyl | 245.27 | 0.74 | Limited solubility |
| 5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid (70033-61-3) | 5-Hydroxy, 2-carboxylic acid | 155.11 | 0.62 | High polarity, low bioavailability |
| Methyl 4-oxo-1,4-dihydropyridine-2-carboxylate (N/A) | Methyl ester at position 2 | 153.14 | 0.57 | Unreported |
Compounds with hydroxymethyl or carboxylic acid groups (e.g., 43077-77-6, 70033-61-3) exhibit reduced efficacy due to poor membrane permeability, highlighting the advantage of the carboxamide-thiazole motif in the target compound .
Yield and Reaction Efficiency
The target compound is synthesized in 89–94% yield via a two-step process:
Condensation: Aldehyde Ia reacts with 4-methylthiazol-2-yl aniline in refluxing ethanol.
Hydrogenation : Pd/C-mediated deprotection and reduction of the Schiff base intermediate .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(benzyloxy)-1-methyl-N-(4-methylthiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide, and how can reaction yields be improved?
- Methodology : Utilize Design of Experiments (DoE) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. For example, refluxing in ethanol with controlled pH (e.g., using potassium carbonate) often enhances condensation reactions in dihydropyridine derivatives . Analytical techniques such as HPLC and NMR should monitor intermediate purity .
- Key Considerations : Avoid prolonged exposure to acidic conditions to prevent decomposition of the thiazole moiety .
Q. How can structural ambiguities in the compound be resolved during characterization?
- Methodology : Combine high-resolution mass spectrometry (HRMS) for molecular formula confirmation with 2D NMR (e.g., - HSQC and HMBC) to assign stereochemistry and verify substitution patterns. For example, HMBC correlations between the benzyloxy group and the pyridone ring confirm connectivity .
Q. What standard biological assays are suitable for preliminary evaluation of this compound?
- Methodology : Use in vitro kinase inhibition assays (e.g., fluorescence-based ADP-Glo™) to screen for activity against cancer-related targets. Compare results with structurally similar compounds, such as pyrazole-thiazole hybrids, which show antitumor activity .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity be reconciled across studies?
- Methodology : Apply computational feedback loops (e.g., ICReDD’s reaction path search methods) to model binding interactions and validate experimental results. For instance, conflicting IC values may arise from assay-specific conditions (e.g., ATP concentration in kinase assays) . Cross-reference with structural analogs (e.g., N-(3-acetylphenyl)-5-(benzyloxy)-dihydropyridine derivatives) to identify activity trends .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : Perform kinetic studies using stopped-flow UV-Vis spectroscopy to monitor intermediate formation. For example, the benzyloxy group’s electron-donating effects may stabilize transition states in SNAr reactions . Density Functional Theory (DFT) calculations can further elucidate charge distribution in the pyridone ring .
Q. How does the compound’s solubility profile impact formulation for in vivo studies?
- Methodology : Use membrane-based separation technologies (e.g., reverse osmosis) to assess solubility in simulated biological fluids. Co-solvent systems (e.g., PEG-400/water) or cyclodextrin encapsulation may improve bioavailability, as seen in structurally related dihydropyridines .
Q. What computational strategies predict the compound’s metabolic stability?
- Methodology : Apply in silico tools like ADMET Predictor™ to model phase I/II metabolism. Focus on vulnerable sites (e.g., benzyloxy O-dealkylation or thiazole ring oxidation) . Validate predictions with microsomal stability assays (e.g., human liver microsomes + NADPH) .
Q. How can reaction scalability be achieved without compromising enantiomeric purity?
- Methodology : Implement continuous-flow reactors with immobilized catalysts (e.g., chiral palladium complexes) to maintain stereocontrol. Process Analytical Technology (PAT) tools (e.g., inline FTIR) ensure real-time monitoring of intermediates .
Critical Notes
- Safety : While no specific hazards are reported for the target compound, structurally similar dihydropyridines may exhibit photodegradation; use amber glassware for light-sensitive steps .
- Data Validation : Cross-check computational predictions (e.g., DFT or ADMET) with experimental data to avoid overreliance on in silico models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
